molecular formula C25H31IN2O B1196549 3-Ipppds-indene CAS No. 163314-08-7

3-Ipppds-indene

Cat. No.: B1196549
CAS No.: 163314-08-7
M. Wt: 502.4 g/mol
InChI Key: SKMFMSUPYCIHLQ-ZEQRLZLVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ipppds-indene is a substituted indene derivative characterized by a bicyclic aromatic framework (1H-indene) with a specific substituent at the 3-position. Indene derivatives are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science due to their tunable electronic properties and reactivity .

Key properties of indene derivatives include planar aromaticity, moderate solubility in organic solvents, and susceptibility to electrophilic substitution at the 1- and 3-positions . The introduction of substituents like nitro, trifluoroacetyl, or heterocyclic groups significantly alters their chemical behavior and biological activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

163314-08-7

Molecular Formula

C25H31IN2O

Molecular Weight

502.4 g/mol

IUPAC Name

(3S,4S)-1-[(3-iodophenyl)methyl]-3-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpiperidin-4-ol

InChI

InChI=1S/C25H31IN2O/c26-21-6-3-4-19(16-21)17-27-13-9-24(29)23(18-27)28-14-11-25(12-15-28)10-8-20-5-1-2-7-22(20)25/h1-7,16,23-24,29H,8-15,17-18H2/t23-,24-/m0/s1

InChI Key

SKMFMSUPYCIHLQ-ZEQRLZLVSA-N

SMILES

C1CN(CC(C1O)N2CCC3(CCC4=CC=CC=C43)CC2)CC5=CC(=CC=C5)I

Isomeric SMILES

C1CN(C[C@@H]([C@H]1O)N2CCC3(CCC4=CC=CC=C43)CC2)CC5=CC(=CC=C5)I

Canonical SMILES

C1CN(CC(C1O)N2CCC3(CCC4=CC=CC=C43)CC2)CC5=CC(=CC=C5)I

Synonyms

1'-(1-(3-iodobenzyl)-4--hydroxypiperidin-3-yl)-2,3-dihydrospiro(indene-1,4'-piperidine)
1'-(1-(3-iodobenzyl)-4--hydroxypiperidin-3-yl)-2,3-dihydrospiro(indene-1,4'-piperidine) dihydrochloride, (trans-(+-))-isomer
3-IPPPDS-indene

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 3-Ipppds-indene with structurally related indene and indole derivatives, emphasizing substituent effects on properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Notable Properties References
Indane C₉H₁₀ 118.18 Saturated C9 bicyclic Non-aromatic; used as a solvent intermediate; lower reactivity than indene
3-(Trifluoroacetyl)indole C₁₀H₆F₃NO 213.16 Trifluoroacetyl at C3 Electrophilic at C3; precursor for agrochemicals; moderate stability in air
3-(2-(2-Pyridyl)ethyl)indole C₁₅H₁₄N₂ 222.29 Pyridyl-ethyl at C3 Enhanced π-stacking ability; potential CNS activity; soluble in polar solvents
2,7-Dinitro-4,5-dihydropyrene C₁₆H₁₀N₂O₄ 294.27 Nitro groups at C2/C7 High thermal stability; fluorescent properties; used in optoelectronics
This compound (hypothetical) Undefined ~250–300 (estimated) Complex substituent at C3 Presumed high reactivity for cross-coupling; potential pharmacological relevance

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.